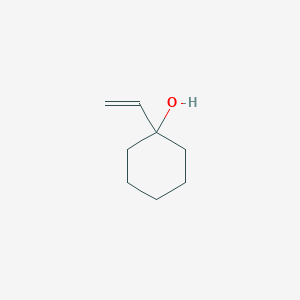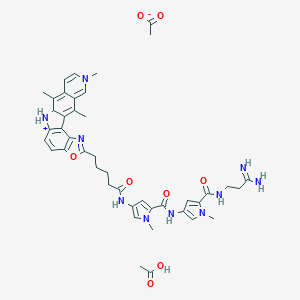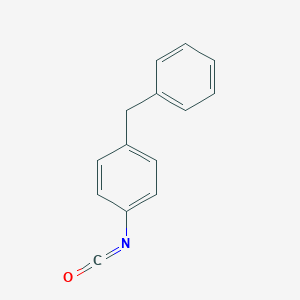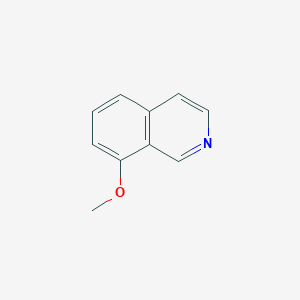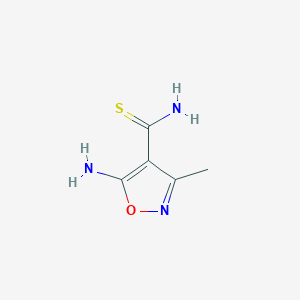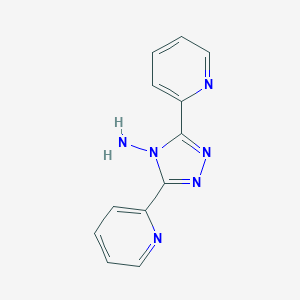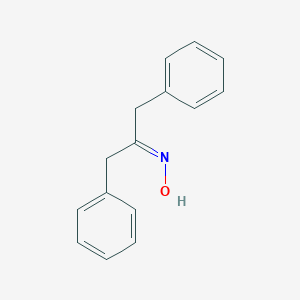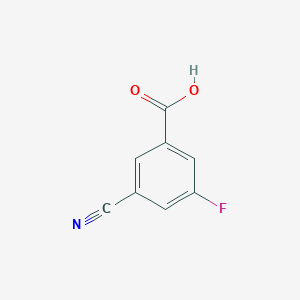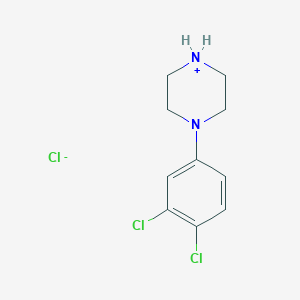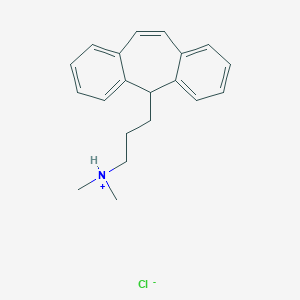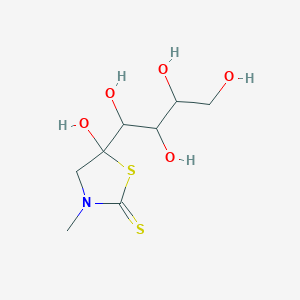
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione, also known as HMBT, is a thiazolidine derivative that has been studied for its potential therapeutic applications. HMBT has been found to possess various biochemical and physiological effects, making it an interesting molecule for scientific research.
Mécanisme D'action
The mechanism of action of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory genes. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to activate the AMPK pathway, which is involved in the regulation of energy metabolism.
Effets Biochimiques Et Physiologiques
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to possess various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has also been found to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been shown to increase glucose uptake and insulin sensitivity in cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has several advantages for lab experiments. It is a stable compound that can be easily synthesized in the lab. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione is also soluble in water, making it easy to use in cell culture experiments. However, there are also limitations to using 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione in lab experiments. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has a short half-life in the body, which may limit its effectiveness in vivo. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has not been extensively studied in humans, so its safety and efficacy in humans are not fully known.
Orientations Futures
For research on 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione include the development of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione derivatives with improved pharmacokinetic properties, investigation of its potential therapeutic applications, and elucidation of its mechanism of action.
Méthodes De Synthèse
The synthesis of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione involves the reaction of 3-methyl-2-thioxo-4-thiazolidinone with formaldehyde and glycolic acid in the presence of sodium borohydride. The resulting product is then treated with hydroxylamine hydrochloride and sodium hydroxide to yield 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione. The synthesis of 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione is a multi-step process that requires careful control of reaction conditions to obtain a high yield and purity of the final product.
Applications De Recherche Scientifique
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been studied for its potential therapeutic applications in various fields of research. It has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties. 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, 5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione has been found to have anti-diabetic effects and may be useful in the treatment of diabetes.
Propriétés
Numéro CAS |
10225-81-7 |
|---|---|
Nom du produit |
5-Hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)thiazolidine-2-thione |
Formule moléculaire |
C8H15NO5S2 |
Poids moléculaire |
269.3 g/mol |
Nom IUPAC |
5-hydroxy-3-methyl-5-(1,2,3,4-tetrahydroxybutyl)-1,3-thiazolidine-2-thione |
InChI |
InChI=1S/C8H15NO5S2/c1-9-3-8(14,16-7(9)15)6(13)5(12)4(11)2-10/h4-6,10-14H,2-3H2,1H3 |
Clé InChI |
PJYWOSZGVKJXLI-UHFFFAOYSA-N |
SMILES |
CN1CC(SC1=S)(C(C(C(CO)O)O)O)O |
SMILES canonique |
CN1CC(SC1=S)(C(C(C(CO)O)O)O)O |
Autres numéros CAS |
10225-81-7 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



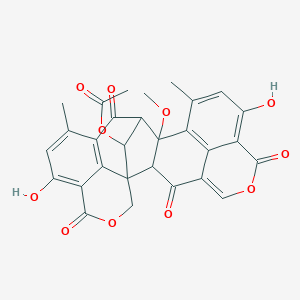
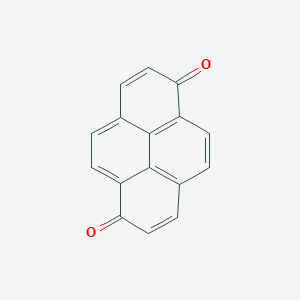
![1H,3H-[1,2,5]Oxadiazolo[3,4-B]quinoxaline](/img/structure/B155735.png)
